Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with butyl and trimethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
Oxidation: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid.
Reduction: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.
Comparison with Similar Compounds
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.
Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.
Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Biological Activity
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a complex organic compound with a unique molecular structure that contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, drawing on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H25NO2, with a molecular weight of 299.4 g/mol. Its structure features a pyridine ring substituted with a phenyl group, a butyl side chain, and three methyl groups at the 2, 3, and 5 positions. This configuration enhances its lipophilicity and may increase its biological activity compared to simpler derivatives.
Antiviral Properties
Research indicates that this compound exhibits potential anti-HIV activity . Studies have shown that derivatives of pyridine compounds can significantly inhibit HIV replication. For instance, compounds with similar structures have been investigated for their ability to interfere with viral entry and replication mechanisms in host cells.
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Interaction studies suggest that modifications in the pyridine structure can influence binding affinity and specificity. This is crucial for optimizing the compound's pharmacological profile.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure | Key Features |
---|---|---|
2,6-Dimethylpyridine | Structure | Lacks bulky substituents but retains methyl groups at similar positions |
Collidine | Structure | Contains three methyl groups but no carboxylic acid functionality |
Pyridinium Salts | Structure | Positively charged; often used in ionic reactions |
This compound's combination of a bulky butyl group and multiple methyl substituents enhances its biological activity compared to these simpler derivatives.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antiviral Activity : A study demonstrated that modifications in the pyridine ring significantly influenced the antiviral activity against HIV. The research highlighted how structural variations could enhance binding to viral proteins.
- Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated that specific substitutions could optimize enzyme inhibition.
Potential Applications
Given its biological activity, this compound has potential applications in:
- Antiviral Drug Development : Its anti-HIV properties suggest it could be a candidate for developing new antiviral therapies.
- Pharmacological Research : Further studies could explore its interactions with other biological targets for potential therapeutic applications.
Properties
CAS No. |
651053-72-4 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3 |
InChI Key |
KKXBATXMSPCIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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